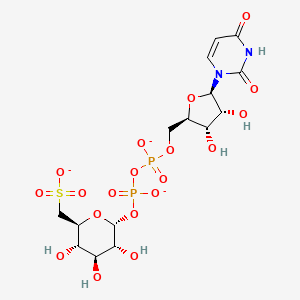
UDP-6-sulfoquinovose(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-6-sulfoquinovose(3-) is trianion of UDP-6-sulfoquinovose arising from deprotonation of diphosphate and sulfonate OH groups; major species at pH 7.3. It derives from a quinovose. It is a conjugate base of an UDP-6-sulfoquinovose.
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism
UDP-6-sulfoquinovose(3-) serves as a precursor in the biosynthesis of sulfoquinovose, which is essential for the formation of glycoproteins and glycolipids in various organisms. The enzyme UDP-sulfoquinovose synthase (Agl3) from Sulfolobus acidocaldarius catalyzes the conversion of UDP-D-glucose and sulfite into UDP-6-sulfoquinovose(3-) through a series of reactions including oxidation and dehydration . This enzymatic process is crucial for understanding carbohydrate metabolism in extremophiles and has implications for biotechnology applications.
Role in Plant Biology
Research indicates that sulfoquinovose plays a vital role in plant biology, particularly in the synthesis of N-glycans. These structures are important for protein folding and stability. The presence of UDP-6-sulfoquinovose(3-) in plants suggests its involvement in the modification of glycoproteins, which can influence plant development and responses to environmental stress .
Microbial Interactions
UDP-6-sulfoquinovose(3-) is also implicated in microbial interactions, particularly within the rhizosphere. Studies have shown that certain bacteria can utilize sulfoquinovose as a carbon source, indicating its potential role in microbial ecology and nutrient cycling . Understanding these interactions can provide insights into soil health and plant-microbe relationships.
Implications for Human Health
The study of UDP-6-sulfoquinovose(3-) extends to human health, particularly concerning its potential therapeutic applications. The metabolic pathways involving this compound may offer targets for drug development aimed at modulating glycosylation processes associated with various diseases, including cancer .
Case Study 1: Enzymatic Mechanisms
A study focused on the enzymatic mechanisms of Agl3 revealed that mutations in specific amino acids could alter its activity, providing insights into the enzyme's function and potential applications in synthetic biology .
Case Study 2: Marine Algae Metabolism
Research on marine algae demonstrated that sulfoquinovose metabolism is crucial for algal growth and survival under varying environmental conditions. This study highlighted the ecological significance of UDP-6-sulfoquinovose(3-) in marine ecosystems .
Data Table: Summary of Applications
Análisis De Reacciones Químicas
Key Findings:
-
Mechanism :
-
Kinetics : Substrate availability (sulfite concentration) significantly impacts conversion rates. Higher sulfite concentrations (≥10 mM) increase yield by >50%.
-
Enzyme Specificity : Mutational studies on Sulfolobus acidocaldarius Agl3 highlight Tyr148 and Glu147 as critical residues for catalysis, confirming a modified dehydratase mechanism .
Functional Insights:
-
SQDG Importance :
Reaction Mechanism of UDP-Sulfoquinovose Synthase
The enzyme follows a four-step catalytic cycle:
Structural Evidence:
-
Crystal structures (PDB: 1qrr, 1i24) reveal a conserved Rossmann-fold domain in the enzyme, facilitating NAD⁺ binding and substrate positioning .
Factors Influencing Reaction Efficiency
-
pH and Temperature : Optimal activity occurs at pH 7.5 and 37°C, with sharp declines outside this range .
-
Cofactor Dynamics : NAD⁺ acts stoichiometrically, with no recycling observed in vitro .
-
Inhibitors : UDP and sulfite analogs (e.g., sulfamate) competitively inhibit the enzyme .
Comparative Analysis with Analogous Pathways
| Feature | UDP-6-sulfoquinovose(3-) | UDP-glucose |
|---|---|---|
| Functional Group | 6-sulfoquinovose | Glucose |
| Biosynthetic Role | Sulfolipid precursor | Glycogen/cellulose biosynthesis |
| Enzyme Class | Hydrolase (carbon-sulfur bond) | Glycosyltransferase |
The sulfonate group in UDP-6-sulfoquinovose(3-) enables unique interactions with lipid bilayers, distinguishing its biological role from non-sulfonated nucleotide sugars .
Propiedades
Fórmula molecular |
C15H21N2O19P2S-3 |
|---|---|
Peso molecular |
627.3 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonate |
InChI |
InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/p-3/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
FQANCGQCBCUSMI-JZMIEXBBSA-K |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)[O-])O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CS(=O)(=O)[O-])O)O)O)O)O |
Sinónimos |
UDP-sulfoquinovose uridine diphosphate sulfoquinovose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















